molecular formula C10H8N2O4 B1423192 Methyl 5-nitro-1H-indole-7-carboxylate CAS No. 1082040-74-1

Methyl 5-nitro-1H-indole-7-carboxylate

Cat. No.: B1423192
CAS No.: 1082040-74-1
M. Wt: 220.18 g/mol
InChI Key: HHXVNXDALZRLBI-UHFFFAOYSA-N
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Description

Methyl 5-nitro-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound, specifically, features a nitro group at the 5-position and a carboxylate ester at the 7-position, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

methyl 5-nitro-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)8-5-7(12(14)15)4-6-2-3-11-9(6)8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXVNXDALZRLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694559
Record name Methyl 5-nitro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-74-1
Record name Methyl 5-nitro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-nitro-1H-indole-7-carboxylate typically involves the nitration of an indole precursor followed by esterification. One common method involves the nitration of 1H-indole-7-carboxylic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-indole-7-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitro-1H-indole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 5-amino-1H-indole-7-carboxylate.

    Substitution: Various substituted indoles depending on the nucleophile used.

    Ester Hydrolysis: 5-nitro-1H-indole-7-carboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-nitro-1H-indole-7-carboxylate serves as a precursor in the synthesis of several pharmaceutical compounds:

  • Protein Kinase Inhibitors : This compound is utilized in the development of inhibitors targeting protein kinases, which play crucial roles in cellular signaling pathways. These inhibitors have potential applications in cancer therapy due to their ability to interfere with tumor growth and proliferation.
  • Anticancer Agents : Derivatives synthesized from this compound have shown promise as anticancer agents. For instance, indirubin derivatives produced from this compound have been studied for their efficacy in treating various cancers by modulating cell cycle progression and apoptosis.
  • Enzyme Inhibitors : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, such as fructose-1,6-bisphosphatase. This inhibition could have implications for managing diabetes and metabolic disorders.

Synthetic Methodologies

The versatility of this compound as a synthetic intermediate is highlighted by its involvement in various chemical reactions:

  • Metal-Free Friedel-Crafts Alkylation : This reaction allows for the introduction of alkyl groups into the aromatic ring of the indole structure, resulting in new compounds with potentially enhanced biological activities.
  • Cross Dehydrogenative Coupling Reactions : this compound is employed in cross dehydrogenative coupling reactions that lead to the formation of complex molecules. These reactions are essential for constructing diverse chemical libraries for drug discovery.
  • Preparation of Diphenylsulfonium Ylides : This compound is also used in the synthesis of diphenylsulfonium ylides from Martin’s sulfurane, which are valuable intermediates in organic synthesis.

Biological Activities

Research has indicated that this compound exhibits notable biological activities:

  • Inhibition of Tryptophan Dioxygenase : The compound has been studied for its ability to inhibit tryptophan dioxygenase, an enzyme that regulates tryptophan metabolism. This activity suggests potential applications in neuropharmacology and mood disorder treatments.
  • Immunomodulatory Effects : Some derivatives derived from this compound have demonstrated immunomodulatory properties, indicating their potential use as therapeutic agents in autoimmune diseases and inflammatory conditions.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

Study Focus Findings
Synthesis of Indirubin DerivativesIndirubin derivatives showed significant anticancer activity in vitro .
Enzyme InhibitionDemonstrated inhibition of fructose-1,6-bisphosphatase with IC50 values indicating potential therapeutic use .
Development of Protein Kinase InhibitorsNew inhibitors were synthesized showing promising antiproliferative effects against cancer cell lines .

Mechanism of Action

The mechanism of action of Methyl 5-nitro-1H-indole-7-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole moiety can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-nitro-1H-indole-7-carboxylate is unique due to the presence of both the nitro group and the carboxylate ester group, which confer distinct chemical reactivity and biological activity.

Biological Activity

Methyl 5-nitro-1H-indole-7-carboxylate (MNIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure with a nitro group at the 5-position and a carboxylate ester at the 7-position. Its molecular formula is C10H8N2O4, with a molecular weight of approximately 220.18 g/mol. The structural attributes contribute to its reactivity and interaction with biological targets.

Enzyme Inhibition

MNIC has been identified as an inhibitor in various enzymatic pathways, particularly those involving protein kinases. The compound serves as a reactant in the synthesis of inhibitors targeting key enzymes such as fructose-1,6-bisphosphatase, which plays a crucial role in gluconeogenesis. This inhibition may have therapeutic implications for managing diabetes and metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeSpecific TargetImplications
Enzyme InhibitionFructose-1,6-bisphosphatasePotential diabetes management
Anticancer ActivityProtein Kinase InhibitorsDevelopment of anticancer agents
Allosteric ModulationmGlu4Neurological therapeutic applications

Anticancer Potential

Research indicates that derivatives of MNIC exhibit anticancer properties by interfering with cellular signaling pathways. Compounds structurally related to MNIC have demonstrated efficacy against various cancer cell lines, suggesting that MNIC could be developed into a potent anticancer agent .

The mechanism of action of MNIC involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to observed biological effects. The indole ring system allows for high-affinity binding to multiple receptors, influencing various biochemical pathways.

Case Study: Anticancer Efficacy

A study highlighted the anticancer activity of compounds related to MNIC against different cell lines. For instance, certain derivatives showed IC50 values significantly lower than standard chemotherapeutics, indicating their potential as selective anticancer agents .

Table 2: Anticancer Activity IC50 Values

CompoundCell LineIC50 (µM)
Compound AMCF-715.3
Compound BA54929.1
This compoundVariousTBD

Synthesis and Applications

The synthesis of MNIC typically involves multi-step organic reactions, allowing for efficient production in laboratory settings. Its versatility as a building block is evident in its application in synthesizing more complex molecules with diverse biological activities.

MNIC has been utilized in:

  • Organic Synthesis : As a reactant in metal-free Friedel-Crafts alkylation.
  • Medicinal Chemistry : In the development of protein kinase inhibitors and other bioactive compounds.
  • Research Applications : Investigated for its potential antiviral and anti-inflammatory properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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